N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide
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Overview
Description
N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.
Introduction of the morpholine ring: This step involves the reaction of the thiophene derivative with morpholine in the presence of a suitable catalyst.
Attachment of the trimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the furan ring: This step involves the cyclization of the intermediate product to form the furan ring.
Final coupling reaction: The final product is obtained by coupling the furan derivative with the thiophene-morpholine intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide
- N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxylate
- N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H30N2O6S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[morpholin-4-yl-(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H30N2O6S/c1-15-16(2)34-25(26-24(28)18-7-6-10-33-18)21(15)22(27-8-11-32-12-9-27)17-13-19(29-3)23(31-5)20(14-17)30-4/h6-7,10,13-14,22H,8-9,11-12H2,1-5H3,(H,26,28) |
InChI Key |
IMYUXOMZWSYFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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